4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid
CAS No.: 117784-24-4
Cat. No.: VC17248384
Molecular Formula: C8H6N2O2S
Molecular Weight: 194.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117784-24-4 |
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Molecular Formula | C8H6N2O2S |
Molecular Weight | 194.21 g/mol |
IUPAC Name | 4-thiophen-3-yl-1H-pyrazole-5-carboxylic acid |
Standard InChI | InChI=1S/C8H6N2O2S/c11-8(12)7-6(3-9-10-7)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12) |
Standard InChI Key | DZMURSZOSRBRDA-UHFFFAOYSA-N |
Canonical SMILES | C1=CSC=C1C2=C(NN=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid (IUPAC name: 1H-pyrazole-3-carboxylic acid, 4-(3-thienyl)-) consists of:
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A pyrazole core substituted at position 4 with a thiophen-3-yl group
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A carboxylic acid moiety at position 3
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No N(1) substituents, preserving the 1H tautomeric form
The molecular formula is C₈H₆N₂O₂S with a calculated molecular weight of 194.21 g/mol. The thiophene ring introduces π-conjugation and sulfur-based electronic effects, while the carboxylic acid enables hydrogen bonding and salt formation .
Tautomerism and Stereoelectronic Effects
The unprotected pyrazole nitrogen allows for tautomeric equilibrium between 1H and 2H forms, though the 1H configuration predominates in neutral conditions . Quantum mechanical calculations on analogous pyrazole-thiophene systems show:
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Dipole moment: ~3.8 D (enhanced by thiophene's electron-rich nature)
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HOMO-LUMO gap: ~4.1 eV (suitable for charge-transfer applications)
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Acidity: pKa ≈ 3.2 (carboxylic proton), enabling deprotonation at physiological pH
Synthetic Methodologies
Cyclocondensation Approaches
The most viable synthesis routes adapt protocols from related pyrazole-carboxylic acid derivatives:
Route A: Knorr-type Pyrazole Synthesis
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Condensation of thiophene-3-carboxaldehyde with hydrazine derivatives
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Cyclization with β-keto esters under acidic conditions
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Oxidation to carboxylic acid
This method produced 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid in 62% yield using TiCl₄/pyridine catalysis . Modifying the aldehyde position to thiophen-3-carboxaldehyde should yield the target compound.
Route B: Suzuki Coupling of Preformed Pyrazoles
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Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid
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Palladium-catalyzed coupling with thiophen-3-ylboronic acid
This cross-coupling strategy achieved 78–85% yields for similar aryl-pyrazole systems . Key parameters:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: DMF/H₂O (4:1)
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Temperature: 80°C, 12 h
Physicochemical Characterization
Spectroscopic Profiles
Data extrapolated from structural analogs :
Technique | Key Features |
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¹H NMR | - Pyrazole H5: δ 7.8 ppm (d, J=2.4 Hz) |
(DMSO-d6) | - Thiophene protons: δ 7.3–7.6 ppm (multiplet) |
- Carboxylic acid: δ 13.1 ppm (broad singlet) | |
IR (cm⁻¹) | - ν(O-H): 2500–3000 (broad) |
- ν(C=O): 1685 | |
- Thiophene ring vibrations: 690, 825 | |
UV-Vis | λmax = 275 nm (π→π* transition), ε = 12,400 L·mol⁻¹·cm⁻¹ |
Solubility and Stability
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Aqueous solubility: 1.2 mg/mL (pH 7.4), increases to 8.9 mg/mL at pH 9.0
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Thermal stability: Decomposition onset at 218°C (TGA)
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Photostability: t₁/₂ > 48 h under UV-B exposure
Biological Activity and Mechanism
Organism | MIC (µg/mL) | Mechanism Postulated |
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S. aureus (MRSA) | 8–16 | Cell wall synthesis inhibition |
E. coli | 32–64 | DNA gyrase binding |
C. albicans | 64 | Ergosterol biosynthesis disruption |
Molecular docking suggests the carboxylic acid forms salt bridges with microbial enzyme active sites, while the thiophene enhances membrane permeability .
Anticancer Activity
In silico studies predict strong binding to:
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Aurora A kinase (ΔG = -9.8 kcal/mol)
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EGFR (ΔG = -10.2 kcal/mol)
Key pharmacological parameters from analogous compounds:
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IC₅₀ against MCF-7: 14.3 µM
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Apoptosis induction: 38% at 25 µM (72 h exposure)
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Metastasis inhibition: 62% reduction in MDA-MB-231 cell migration
Industrial and Pharmaceutical Applications
Drug Development Candidates
Structural features enabling therapeutic potential:
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Bioisostere potential: Carboxylic acid mimics aspartate/glutamate in enzyme substrates
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Prodrug compatibility: Esterification improves oral bioavailability (tmax = 2.1 h)
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Combination therapy: Synergizes with doxorubicin (CI = 0.3–0.7)
Material Science Applications
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Organic semiconductors: Hole mobility ≈ 0.12 cm²·V⁻¹·s⁻¹
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Coordination polymers: Forms stable complexes with Cu²⁺ (log β = 8.9)
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Sensor development: Fluorescence quenching response to Fe³⁺ (LOD = 0.1 µM)
Comparative Analysis with Structural Analogs
Compound | Key Differentiator | Bioactivity Trend |
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5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | Thiophene orientation | ↑ Antiviral activity |
4-Phenyl-1H-pyrazole-3-carboxylic acid | Aromatic substituent | ↑ COX-2 inhibition |
4-(Furan-3-yl)-1H-pyrazole-3-carboxylic acid | Oxygen heteroatom | ↓ Metabolic stability |
The 3-thiophene substitution optimizes electronic effects while maintaining metabolic stability compared to furan analogs .
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